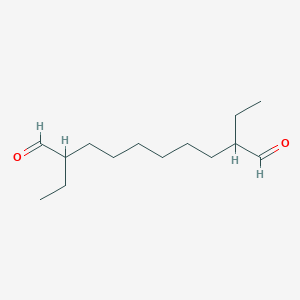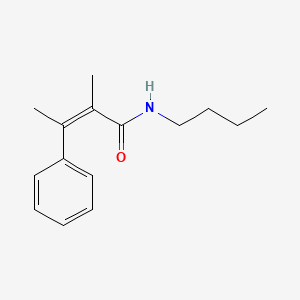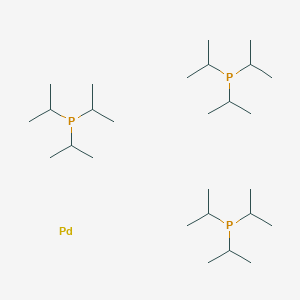
2-(Chloromethoxy)-1,1,1,2-tetrafluoroethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloromethoxy)-1,1,1,2-tetrafluoroethane is a chemical compound with the molecular formula C3H4ClF4O It is a halogenated ether, characterized by the presence of chlorine, fluorine, and an ether group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethoxy)-1,1,1,2-tetrafluoroethane typically involves the reaction of chloromethyl methyl ether with tetrafluoroethylene under controlled conditions. The reaction is carried out in the presence of a catalyst, such as aluminum chloride, at low temperatures to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and advanced catalytic systems to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure the efficient production of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Chloromethoxy)-1,1,1,2-tetrafluoroethane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different ether derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds under specific conditions.
Reduction Reactions: Reduction of the compound can lead to the formation of simpler hydrocarbons and alcohols.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium hydroxide in an aqueous medium.
Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of various ether derivatives.
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of alcohols and hydrocarbons.
Applications De Recherche Scientifique
2-(Chloromethoxy)-1,1,1,2-tetrafluoroethane has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(Chloromethoxy)-1,1,1,2-tetrafluoroethane involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities. The pathways involved include nucleophilic substitution and electrophilic addition reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Chloroethoxy)ethanol: A chloroalkoxy alcohol used in organic synthesis.
2-(Trimethylsilyl)ethoxymethyl chloride: Used in the preparation of ethers and as a protecting group in organic synthesis.
Uniqueness
2-(Chloromethoxy)-1,1,1,2-tetrafluoroethane is unique due to its combination of chlorine and fluorine atoms, which impart distinct chemical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.
Propriétés
Numéro CAS |
56885-26-8 |
|---|---|
Formule moléculaire |
C3H3ClF4O |
Poids moléculaire |
166.50 g/mol |
Nom IUPAC |
2-(chloromethoxy)-1,1,1,2-tetrafluoroethane |
InChI |
InChI=1S/C3H3ClF4O/c4-1-9-2(5)3(6,7)8/h2H,1H2 |
Clé InChI |
GNKJCHWXVREVKW-UHFFFAOYSA-N |
SMILES canonique |
C(OC(C(F)(F)F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-(2-{[Methyl(phenyl)carbamoyl]amino}ethyl)benzene-1-sulfonamide](/img/structure/B14635786.png)



![3-[(5-Amino-2-methylcyclohexyl)amino]propanenitrile](/img/structure/B14635809.png)

![2,2-Diphenyl-N-[(propan-2-yl)carbamoyl]ethene-1-sulfonamide](/img/structure/B14635834.png)
![1H-Indazole-4,7-dione, 3,6-dimethyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14635837.png)



![1-[3-Methyl-6-(propan-2-yl)cyclohex-1-en-1-yl]pyrrolidine](/img/structure/B14635872.png)
